
溴代氢醌
描述
Identification and Metabolic Pathways
2-Bromohydroquinone has been identified as a metabolite of bromobenzene and o-bromophenol, with its formation being increased by certain treatments in rats. It is metabolized by liver microsomes and has been linked to nephrotoxicity, causing a decrease in hepatic and renal glutathione levels, an increase in blood urea nitrogen levels, and histopathological changes in the kidney .
Synthesis of Related Compounds
While not directly about bromohydroquinone, the synthesis of naphthoquinone antibiotics, which are structurally related, has been reported. These compounds were synthesized from a bromomethyl-naphthoquinone derivative, indicating the potential for bromine-containing quinones to serve as intermediates in the synthesis of complex molecules .
Regioselective and Diastereoselective Synthesis
The regioselective synthesis of 3-bromoquinoline derivatives has been achieved, which could be relevant to the synthesis of bromohydroquinone derivatives. This method also allows for the diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing the versatility of bromine in chemical synthesis .
Natural Derivatives
New prenylated bromohydroquinones have been isolated from the green marine alga Cymopolia barbata. These compounds, which are structurally related to bromohydroquinone, were determined by spectral methods .
Toxicity and Physiological Effects
The nephrotoxicity of 2-bromo-(diglutathion-S-yl)hydroquinone has been studied, showing severe necrosis in rat renal tubules and other adverse effects. The study suggests that the covalent binding and oxidation of the quinol moiety are responsible for the toxicity .
Bromination Mechanisms
The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid has been studied, which is relevant to understanding the chemical reactions involving bromination and could potentially be applied to the synthesis or modification of bromohydroquinone .
Preparation Methods
A new method for the preparation of bromamine acid, an important intermediate in dye synthesis, has been reported. This method could provide insights into more efficient synthesis routes for brominated aromatic compounds, including bromohydroquinone .
Molecular Structures of Analogs
The synthesis, characterization, and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone have been studied. This research provides information on the molecular structure and potential interactions of brominated quinones .
Precursors for Dyes and Drugs
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones have been reported, which are precursors for dyes and drugs. These methods yield high-quality bromaminic acid derivatives and could be relevant for the synthesis of bromohydroquinone derivatives .
Supramolecular Tapes
Supramolecular tapes have been formed with bromanilic acid and heterocyclic compounds containing a pyrazine ring unit. This research into supramolecular structures could be relevant for understanding the physical properties of bromohydroquinone and its derivatives .
科学研究应用
海洋藻类代谢物
溴代氢醌衍生物已被确认为海洋藻类中的重要代谢物。例如,发现绿藻Cymopolia barbata含有新的异戊烯基化溴代氢醌,这些溴代氢醌通过光谱方法分离和鉴定。这些化合物被认为对于理解海洋生物的化学生态和生物学功能至关重要(Dorta et al., 2002)。
光谱和电子结构表征
溴代氢醌物种在光谱研究中发挥着重要作用,特别是通过它们的氢键特性。涉及2-溴代氢醌的研究揭示了复杂的分子内和分子间氢键,通过中红外和近红外吸收光谱表征。这些性质使溴代氢醌成为研究分子相互作用和电子结构表征的宝贵化合物(Malaganvi et al., 2019)。
超级电容器应用
溴代氢醌衍生物已被研究其在超级电容器中的电化学行为。具体来说,二羟基苯的溴衍生物,包括溴代氢醌,在用作超级电容器碱性溶液中的添加剂时,电容值显着增加。该应用展示了溴代氢醌在增强储能技术方面的潜力(Frąckowiak et al., 2014)。
有机合成
在有机合成中,溴代氢醌是一种通用的中间体。例如,1,2-二溴乙基羧酸酯的立体控制脱氢溴化以产生(Z)-2-溴乙烯基羧酸酯涉及溴代氢醌衍生物。该过程突出了溴代氢醌在构建通常存在于天然产物中的复杂有机分子中的重要性(He & Deng, 2002)。
安全和危害
作用机制
Target of Action
Bromohydroquinone (also known as 2-bromobenzene-1,4-diol) is a metabolite of bromobenzene and a model toxic hydroquinone . It primarily targets the kidneys , specifically the renal proximal tubules . The primary goal of studies involving Bromohydroquinone is to determine whether it produces toxicity in rabbit renal proximal tubules by inhibiting mitochondrial function .
Mode of Action
The mode of action of Bromohydroquinone involves its interaction with its targets, leading to changes in the cellular environment. It is suggested that Bromohydroquinone induces a specific sequence of cellular events . Initially, there is a marked decrease in Glutathione (GSH), followed by a decrease in oxygen consumption . Finally, cell death occurs . The decrease in oxygen consumption raises the possibility that Bromohydroquinone might induce toxicity by altering mitochondrial function .
Biochemical Pathways
Bromohydroquinone affects several biochemical pathways. It is involved in the metabolism of bromobenzene, which has been examined in isolated hepatocytes and liver microsomes from phenobarbital-induced rats . The metabolite profile produced upon incubation of isolated rat hepatocytes with bromobenzene differed with the hepatocyte concentration .
Pharmacokinetics (ADME Properties)
It is known that bromohydroquinone is a metabolite of bromobenzene , suggesting that it is formed in the body during the metabolism of bromobenzene.
Result of Action
The result of Bromohydroquinone’s action is primarily toxic effects on the kidneys, specifically the renal proximal tubules . This toxicity is manifested as a decrease in Glutathione (GSH), a decrease in oxygen consumption, and ultimately, cell death .
Action Environment
The action environment of Bromohydroquinone is the cellular environment within the kidneys, specifically the renal proximal tubules Factors such as the concentration of hepatocytes can affect the metabolite profile produced during the metabolism of bromobenzene .
属性
IUPAC Name |
2-bromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFDOIWRJDGBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060397 | |
| Record name | 1,4-Benzenediol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Acros Organics MSDS] | |
| Record name | 2-Bromohydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromohydroquinone | |
CAS RN |
583-69-7 | |
| Record name | 2-Bromo-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33BAR0J2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bromohydroquinone cause nephrotoxicity?
A1: Bromohydroquinone (BHQ) is metabolized in the liver to reactive metabolites, including glutathione conjugates. These conjugates are transported to the kidneys, where they are further metabolized by gamma-glutamyl transpeptidase (GGT) to toxic thiol metabolites. These metabolites can then cause renal proximal tubular necrosis by covalently binding to proteins, depleting glutathione levels, and disrupting mitochondrial function. [, , , , , ]
Q2: What is the role of glutathione in BHQ toxicity?
A2: Glutathione plays a dual role in BHQ toxicity. While it can initially detoxify BHQ by forming conjugates, these conjugates are ultimately converted into nephrotoxic metabolites within the kidney. Furthermore, BHQ exposure depletes glutathione levels in renal cells, leaving them more vulnerable to oxidative stress and damage. [, , , , ]
Q3: Does extracellular pH affect BHQ toxicity?
A3: Yes, research shows that acidic extracellular pH can ameliorate BHQ toxicity. This effect is attributed to altered BHQ biotransformation at lower pH. Specifically, acidic conditions seem to inhibit the oxidation of BHQ to the more toxic bromoquinone (BQ) and may even promote the reduction of BQ back to BHQ. []
Q4: Are there any protective agents against BHQ nephrotoxicity?
A4: Methimazole has shown protective effects against BHQ-induced nephrotoxicity in rats. This protection is believed to stem from its antioxidant properties, counteracting the oxidative stress induced by BHQ. Notably, this protection is not related to any interference with BHQ transport into the kidneys. []
Q5: What is the role of calpains in BHQ-induced cell death?
A5: Calpains, calcium-activated proteases, play a critical role in the late stages of BHQ-induced cell death. BHQ exposure triggers calcium influx and calpain activation, leading to further calcium influx and, eventually, cell death. Calpain inhibitors have demonstrated cytoprotective effects against BHQ and other nephrotoxicants. [, , ]
Q6: What is the molecular formula and weight of Bromohydroquinone?
A6: The molecular formula of Bromohydroquinone is C6H5BrO2, and its molecular weight is 189.01 g/mol. []
Q7: What are the major metabolites of Bromohydroquinone?
A7: BHQ is metabolized through various pathways. Key metabolites include glutathione conjugates, such as 2-bromo-3-(glutathion-S-yl)hydroquinone and 2-bromo-3,5-(diglutathion-S-yl)hydroquinone or 2-bromo-3,6-(diglutathion-S-yl)hydroquinone. These conjugates play a significant role in its nephrotoxicity. Additionally, debrominated metabolites like (2,5-dihydroxyphenyl)mercapturic acid have been identified, highlighting the complex metabolic fate of BHQ. [, ]
Q8: What spectroscopic data is available for Bromohydroquinone and its metabolites?
A8: Various spectroscopic techniques have been employed to characterize BHQ and its metabolites. These include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques provide insights into the structure, bonding, and vibrational modes of these molecules. [, , ]
Q9: What is the environmental impact of Bromohydroquinone?
A10: BHQ, as a halogenated aromatic compound, poses potential environmental risks. While specific ecotoxicological data might be limited, its structural similarity to other known environmental pollutants raises concerns about its persistence, bioaccumulation, and potential to disrupt aquatic ecosystems. Further research is needed to assess its full environmental impact. []
Q10: Is Bromohydroquinone found naturally?
A11: Yes, Bromohydroquinone and related prenylated bromohydroquinones are natural products found in the green calcareous alga Cymopolia barbata. These compounds are thought to act as chemical defenses against herbivores. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


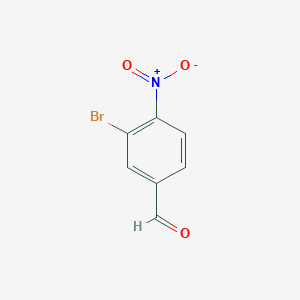
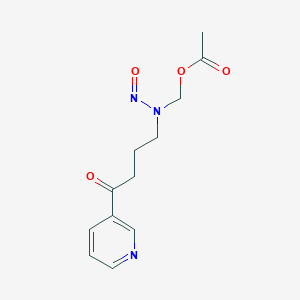

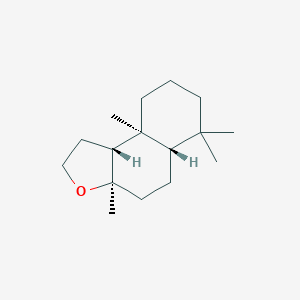
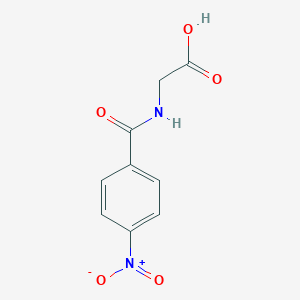
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

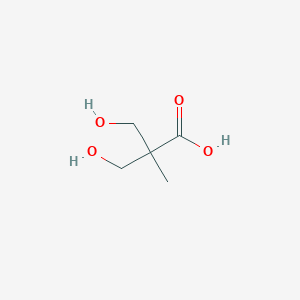
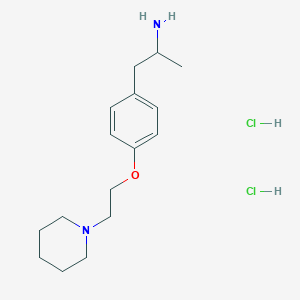
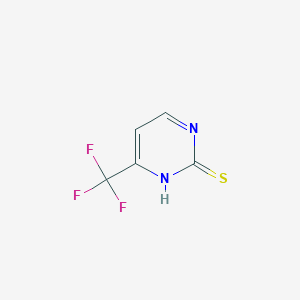
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)

